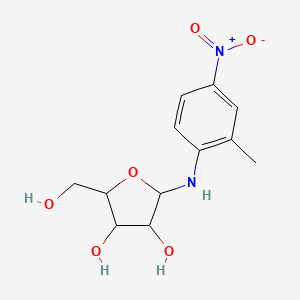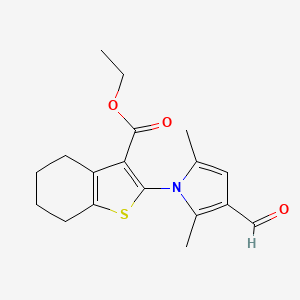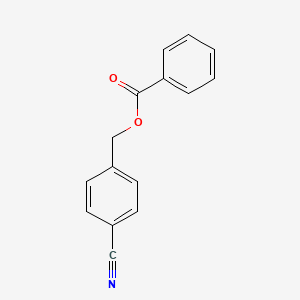![molecular formula C21H24O4 B4932699 1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone is a synthetic compound that belongs to the class of aryl ketones. It is commonly known as Flavokawain A and is found in the roots of kava plant (Piper methysticum). Flavokawain A has gained attention in recent years due to its various biological activities.
Mecanismo De Acción
The mechanism of action of Flavokawain A is not fully understood. However, it has been shown to activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. These pathways are involved in cell survival, proliferation, and apoptosis. Flavokawain A also inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Flavokawain A exhibits various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the caspase cascade and by regulating the expression of various genes involved in cell cycle regulation. Flavokawain A also inhibits the activity of various enzymes, including COX-2 and iNOS, which are involved in the production of inflammatory cytokines. It also exhibits anti-oxidant activity by reducing the production of reactive oxygen species. Flavokawain A has been shown to improve cognitive function in animal models of Alzheimer's disease by reducing the production of amyloid-beta (Aβ) peptides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Flavokawain A in lab experiments is its potent anti-cancer activity against various cancer cell lines. It can be used to study the mechanism of action of various signaling pathways involved in cell survival, proliferation, and apoptosis. Flavokawain A can also be used to study the anti-inflammatory and anti-oxidant activities of natural compounds. One limitation of using Flavokawain A in lab experiments is its low yield obtained by chemical synthesis. It is also difficult to extract Flavokawain A from natural sources due to its low concentration in kava roots.
Direcciones Futuras
Future research on Flavokawain A should focus on the development of more efficient synthesis methods to increase its yield. It should also focus on the identification of its molecular targets and the elucidation of its mechanism of action. Further studies should investigate the potential of Flavokawain A as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. Finally, more studies should investigate the safety and toxicity of Flavokawain A in animal models and human clinical trials.
Conclusion:
Flavokawain A is a synthetic compound found in the roots of kava plant. It exhibits potent anti-cancer, anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. Flavokawain A induces apoptosis in cancer cells by activating various signaling pathways. It inhibits the activity of various enzymes involved in the production of inflammatory cytokines and reduces the production of reactive oxygen species. Flavokawain A has been shown to improve cognitive function in animal models of Alzheimer's disease. Future research on Flavokawain A should focus on the development of more efficient synthesis methods, identification of its molecular targets, and investigation of its potential as a therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
Flavokawain A can be synthesized by various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of 2,4-dimethoxybenzaldehyde with allyl bromide in the presence of sodium hydride, followed by the reaction of the resulting product with 3-bromo-1-propanol and 4-hydroxyphenylacetic acid. The final product is obtained by the reaction of the intermediate product with ethanoyl chloride. The yield of Flavokawain A obtained by this method is around 10%.
Aplicaciones Científicas De Investigación
Flavokawain A has been extensively studied for its various biological activities. It exhibits potent anti-cancer activity against various cancer cell lines, including breast, prostate, colon, and lung cancer cells. It induces apoptosis (programmed cell death) in cancer cells by activating various signaling pathways. Flavokawain A also exhibits anti-inflammatory, anti-bacterial, anti-viral, and anti-oxidant activities. It has been shown to reduce the production of inflammatory cytokines and reactive oxygen species. Flavokawain A also exhibits neuroprotective activity and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[2-[3-(2-methoxy-4-prop-2-enylphenoxy)propoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O4/c1-4-8-17-11-12-20(21(15-17)23-3)25-14-7-13-24-19-10-6-5-9-18(19)16(2)22/h4-6,9-12,15H,1,7-8,13-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNCUYRFTCXLHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCCCOC2=C(C=C(C=C2)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(methoxymethyl)-2-furyl]-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B4932622.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-2-pyrimidinamine](/img/structure/B4932650.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B4932669.png)


![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)

![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B4932718.png)
![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)

